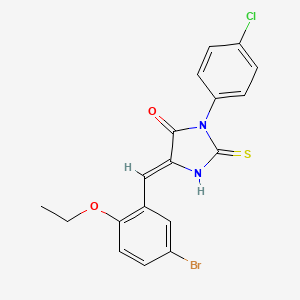![molecular formula C11H14N2OS B4692972 N-cyclopropyl-N'-[3-(methylthio)phenyl]urea](/img/structure/B4692972.png)
N-cyclopropyl-N'-[3-(methylthio)phenyl]urea
Overview
Description
N-cyclopropyl-N'-[3-(methylthio)phenyl]urea, also known as CPI-1189, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. CPI-1189 belongs to the class of urea derivatives and has been found to exhibit a range of biological activities, making it a promising candidate for drug development.
Mechanism of Action
The mechanism of action of N-cyclopropyl-N'-[3-(methylthio)phenyl]urea is not fully understood. However, it has been proposed that N-cyclopropyl-N'-[3-(methylthio)phenyl]urea exerts its biological activities by inhibiting various signaling pathways, including the NF-κB and MAPK pathways. N-cyclopropyl-N'-[3-(methylthio)phenyl]urea has also been shown to inhibit the activity of protein kinases, which play a crucial role in cell signaling and regulation.
Biochemical and Physiological Effects:
N-cyclopropyl-N'-[3-(methylthio)phenyl]urea has been found to exhibit a range of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. N-cyclopropyl-N'-[3-(methylthio)phenyl]urea has also been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Additionally, N-cyclopropyl-N'-[3-(methylthio)phenyl]urea has been shown to have neuroprotective effects and can potentially be used in the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
N-cyclopropyl-N'-[3-(methylthio)phenyl]urea has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized and purified. N-cyclopropyl-N'-[3-(methylthio)phenyl]urea has also been extensively studied, and its biological activities have been well characterized. However, there are also limitations to using N-cyclopropyl-N'-[3-(methylthio)phenyl]urea in lab experiments. The mechanism of action of N-cyclopropyl-N'-[3-(methylthio)phenyl]urea is not fully understood, and further studies are needed to elucidate its mode of action. Additionally, the potential side effects of N-cyclopropyl-N'-[3-(methylthio)phenyl]urea need to be further investigated.
Future Directions
There are several potential future directions for the study of N-cyclopropyl-N'-[3-(methylthio)phenyl]urea. One area of research could focus on the development of N-cyclopropyl-N'-[3-(methylthio)phenyl]urea as a potential therapeutic agent for the treatment of neurodegenerative diseases. Another area of research could focus on the use of N-cyclopropyl-N'-[3-(methylthio)phenyl]urea in combination with other drugs to enhance its therapeutic effects. Additionally, further studies are needed to elucidate the mechanism of action of N-cyclopropyl-N'-[3-(methylthio)phenyl]urea and to investigate its potential side effects.
Scientific Research Applications
N-cyclopropyl-N'-[3-(methylthio)phenyl]urea has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-angiogenic activities. N-cyclopropyl-N'-[3-(methylthio)phenyl]urea has also been shown to inhibit the growth of cancer cells by inducing apoptosis. Additionally, N-cyclopropyl-N'-[3-(methylthio)phenyl]urea has been found to have neuroprotective effects and can potentially be used in the treatment of neurodegenerative diseases.
properties
IUPAC Name |
1-cyclopropyl-3-(3-methylsulfanylphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2OS/c1-15-10-4-2-3-9(7-10)13-11(14)12-8-5-6-8/h2-4,7-8H,5-6H2,1H3,(H2,12,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEBWRQRAGHDRAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)NC(=O)NC2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2,4-dimethylphenyl)-2-{[4-(3,4-dimethylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4692889.png)
![7-[2-(4-biphenylyl)-2-oxoethoxy]-6-chloro-3,4-dimethyl-2H-chromen-2-one](/img/structure/B4692891.png)
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-[2-(5-methyl-1H-indol-3-yl)ethyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4692893.png)
![N-(3-acetylphenyl)-2-{4-[(propylamino)sulfonyl]phenoxy}acetamide](/img/structure/B4692904.png)


![N-{3-[N-(3,5-dihydroxybenzoyl)ethanehydrazonoyl]phenyl}cyclopropanecarboxamide](/img/structure/B4692914.png)
![5-hydroxy-2-{[3-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}benzoic acid](/img/structure/B4692916.png)
![methyl 2-{[2-cyano-3-(pentafluorophenyl)acryloyl]amino}-5-isopropyl-3-thiophenecarboxylate](/img/structure/B4692932.png)
![6-cyclopropyl-1-isopropyl-3-methyl-4-[(2-phenyl-1-piperidinyl)carbonyl]-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4692935.png)
![N-(2-chlorophenyl)-2-[phenyl(phenylthio)acetyl]hydrazinecarbothioamide](/img/structure/B4692937.png)
![ethyl 4-({[(5-butyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoate](/img/structure/B4692960.png)
![1-(3,4-difluorophenyl)-4-(1-pyrrolidinyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B4692965.png)
![N-(4-anilinophenyl)-N'-{2-[(4-methylphenyl)thio]ethyl}thiourea](/img/structure/B4692978.png)